



A Technical Guide to the Spectroscopic Analysis of 4-amino-N-substituted-butanamides

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Compound of Interest			
	4-amino-N-[(2S)-1-[[(2S)-3-(4-		
Compound Name:	chlorophenyl)-1-[[(2S)-1-[2-(5-		
	methoxy-1H-indol-3-		
	yl)ethylamino]-1-oxo-3-pyridin-4-		
	ylpropan-2-yl]amino]-1-oxopropan-		
	2-yl]amino]-3-(5-hydroxy-1H-indol-		
	3-yl)-1-oxopropan-2-yl]butanamide		
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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a series of 4-amino-N-substituted-butanamides. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this class of compounds. The guide includes detailed experimental protocols and illustrative spectroscopic data for representative molecules with N-phenyl, N-benzyl, and N-tert-butyl substituents.

Introduction

4-amino-N-substituted-butanamides are a class of organic compounds that feature a butanamide backbone with an amino group at the 4-position and a variable substituent on the amide nitrogen. This structural motif is of interest in medicinal chemistry due to its potential for diverse biological activities. Accurate spectroscopic characterization is crucial for the confirmation of structure and purity of these compounds. This guide focuses on the key techniques of NMR and MS for the structural elucidation of these molecules.

Synthesis



A general synthetic route for the preparation of 4-amino-N-substituted-butanamides involves the coupling of a protected 4-aminobutanoic acid with a primary or secondary amine. A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. The amide bond formation can be achieved using standard peptide coupling reagents, followed by deprotection of the amino group under acidic conditions.



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Figure 1: General workflow for the synthesis and characterization of 4-amino-N-substituted-butanamides.

Spectroscopic Data

The following sections present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for three representative 4-amino-N-substituted-butanamides. The data are compiled into tables for easy comparison.

4-amino-N-phenyl-butanamide

Table 1: Spectroscopic Data for 4-amino-N-phenyl-butanamide



Parameter	¹ H NMR (ppm)	¹³ C NMR (ppm)	MS (m/z)
Molecular Formula	C10H14N2O	C10H14N2O	C10H14N2O
Molecular Weight	178.23 g/mol [1]	178.23 g/mol [1]	178.23 g/mol [1]
Protons/Carbons			
C1 (C=O)	-	~172	-
C2 (-CH ₂ -C=O)	~2.4 (t)	~35	-
C3 (-CH ₂ -CH ₂ -C=O)	~1.9 (p)	~28	-
C4 (-CH ₂ -NH ₂)	~2.8 (t)	~40	-
NH ₂	~1.5 (br s)	-	-
NH (amide)	~9.5 (s)	-	-
C1' (Ar-C)	-	~138	-
C2', C6' (Ar-CH)	~7.5 (d)	~120	-
C3', C5' (Ar-CH)	~7.3 (t)	~129	-
C4' (Ar-CH)	~7.1 (t)	~124	-
[M+H] ⁺	-	-	179.1

4-amino-N-benzyl-butanamide

Table 2: Spectroscopic Data for 4-amino-N-benzyl-butanamide



Parameter	¹ H NMR (ppm)	¹³ C NMR (ppm)	MS (m/z)
Molecular Formula	C11H16N2O	C11H16N2O	C11H16N2O
Molecular Weight	192.26 g/mol	192.26 g/mol	192.26 g/mol
Protons/Carbons			
C1 (C=O)	-	~173	-
C2 (-CH ₂ -C=O)	~2.2 (t)	~36	-
C3 (-CH ₂ -CH ₂ -C=O)	~1.8 (p)	~28	-
C4 (-CH ₂ -NH ₂)	~2.7 (t)	~40	-
NH ₂	~1.5 (br s)	-	-
NH (amide)	~8.3 (t)	-	-
CH ₂ (benzyl)	~4.4 (d)	~44	-
C1' (Ar-C)	-	~139	-
C2', C6' (Ar-CH)	~7.3 (d)	~128	-
C3', C5' (Ar-CH)	~7.3 (t)	~129	-
C4' (Ar-CH)	~7.2 (t)	~127	-
[M+H] ⁺	-	-	193.1

4-amino-N-tert-butyl-butanamide

Table 3: Spectroscopic Data for 4-amino-N-tert-butyl-butanamide



Parameter	¹ H NMR (ppm)	¹³ C NMR (ppm)	MS (m/z)
Molecular Formula	C8H18N2O	C8H18N2O	C8H18N2O
Molecular Weight	158.24 g/mol	158.24 g/mol	158.24 g/mol
Protons/Carbons			
C1 (C=O)	-	~172	-
C2 (-CH ₂ -C=O)	~2.1 (t)	~37	-
C3 (-CH ₂ -CH ₂ -C=O)	~1.7 (p)	~29	-
C4 (-CH ₂ -NH ₂)	~2.7 (t)	~40	-
NH ₂	~1.5 (br s)	-	-
NH (amide)	~7.5 (s)	-	-
С(СНз)з	-	~51	-
С(СНз)з	~1.3 (s)	~29	-
[M+H] ⁺	-	-	159.1

Experimental Protocols General Procedure for Amide Synthesis

To a solution of 4-(Boc-amino) butanoic acid (1.0 eq) in dichloromethane (DCM), the corresponding amine (1.1 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the Boc-protected amide.

For deprotection, the Boc-protected amide is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is purified by reverse-phase chromatography to afford the final 4-amino-N-substituted-butanamide.



NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[2] For ¹H NMR of amides, the chemical shifts of the amide N-H protons can vary over a broad range and may appear as broad signals due to exchange processes.[3] The splitting patterns, such as triplets (t), quartets (q), and multiplets (m), are determined by the number of neighboring protons according to the n+1 rule. [4]

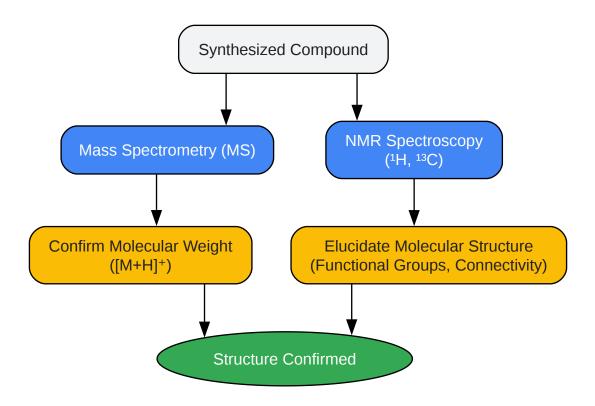
Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode.[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.[6] The peak corresponding to the protonated molecule, [M+H]+, is used to confirm the molecular weight of the compound. Fragmentation patterns, which can be induced in the mass spectrometer, can provide further structural information.[5][7]

Logical Workflow for Spectroscopic Analysis

The process of analyzing a newly synthesized compound involves a logical sequence of steps to confirm its identity and purity.





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Figure 2: Logical workflow for the spectroscopic analysis of a synthesized compound.

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